The Strategic Role of 2-(Difluoromethyl)-2H-indazole-5-carboxylic Acid in Kinase Inhibitor Design
The Strategic Role of 2-(Difluoromethyl)-2H-indazole-5-carboxylic Acid in Kinase Inhibitor Design
The following technical guide details the role, synthesis, and application of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid (CAS: 1029772-97-1) in the design of kinase inhibitors.
Executive Summary
In the landscape of kinase inhibitor discovery, the indazole scaffold stands as a "privileged structure," serving as a robust hinge-binding core in numerous FDA-approved drugs (e.g., Axitinib, Linifanib, Entrectinib). While N1-substituted indazoles are common, N2-substituted 2H-indazoles offer distinct vectors for structure-activity relationship (SAR) exploration.
2-(Difluoromethyl)-2H-indazole-5-carboxylic acid represents a high-value building block where the difluoromethyl (
-
Metabolic Stability: Blocks oxidative N-dealkylation (a common clearance pathway for N-methyl groups).
-
Lipophilicity & Permeability: Increases lipophilicity (
) while potentially introducing a weak lipophilic hydrogen bond donor character. -
Electronic Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the indazole system, altering the hydrogen bond acceptor capability of N1 at the kinase hinge region.
This guide provides a comprehensive analysis of this moiety's utility, synthesis, and application in modern drug design.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 2-(Difluoromethyl)-2H-indazole-5-carboxylic acid |
| CAS Number | 1029772-97-1 |
| Molecular Formula | |
| Molecular Weight | 212.15 g/mol |
| Core Scaffold | 2H-Indazole (Tautomerically locked via N2 substitution) |
| Key Substituents | N2-Difluoromethyl ( |
| Role | Intermediate / Building Block for Amide Coupling |
Mechanistic Role in Drug Design
The "Difluoromethyl" Bioisostere Effect
Replacing a standard N-methyl (
-
Metabolic Blockade: The C-H bonds in a methyl group are prone to oxidation by Cytochrome P450 enzymes (CYP450), leading to N-demethylation and rapid clearance. The C-F bond is metabolically robust. The remaining C-H bond in
is significantly less acidic and less prone to radical abstraction due to the strong electron-withdrawing effect of the two fluorine atoms. -
Lipophilic Hydrogen Bond Donor: Unlike a methyl group, the
proton can act as a weak hydrogen bond donor (H-bond donor) to backbone carbonyls or water networks in the kinase solvent front, potentially improving potency or selectivity. -
Tautomeric Locking: Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. Substitution at N2 locks the system in the 2H-form , which presents a distinct vector for the C5-substituent compared to the 1H-form. This is crucial for orienting the "tail" of the inhibitor towards the solvent-exposed region or the gatekeeper pocket.
Electronic Modulation of the Hinge Binder
Kinase inhibitors typically bind to the ATP-binding site (hinge region) via hydrogen bonds.
-
N1 as Acceptor: In 2H-indazoles, N1 is a hydrogen bond acceptor.
-
Effect of
: The strong electron-withdrawing nature of the group reduces the electron density on the indazole ring. This lowers the basicity of N1, potentially weakening the H-bond interaction with the hinge residue (e.g., the backbone NH). However, this can be advantageous if the N-methyl analog is too basic or if selectivity against other kinases requires a subtle electronic shift.
Synthesis & Regioselectivity
The synthesis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid presents a classic regioselectivity challenge: alkylation of the indazole ring can occur at N1 or N2.
Synthetic Pathway
The most common route involves the direct alkylation of methyl 1H-indazole-5-carboxylate followed by hydrolysis.
Step 1: Difluoromethylation
-
Reagents: Sodium chlorodifluoroacetate (
) or Chlorodifluoromethane ( , Freon-22 gas). -
Conditions:
or in DMF or MeCN at elevated temperatures (70-100°C). -
Mechanism: In situ generation of difluorocarbene (:CF2) which inserts into the N-H bond, or direct
displacement (less likely for ). -
Regioselectivity: This reaction typically yields a mixture of N1-difluoromethyl (major) and N2-difluoromethyl (minor) isomers. The N1 isomer is often thermodynamically favored, but solvent and base choice can influence the ratio.
-
Optimization: Using cesium carbonate (
) in DMF often improves the yield of the N2 isomer due to the "cesium effect" and better solubility.
-
Step 2: Separation
-
The isomers are separated via column chromatography (silica gel). The N2-isomer typically has a distinct Rf value due to the difference in dipole moment.
Step 3: Hydrolysis
-
Reagents:
or in . -
Product: 2-(difluoromethyl)-2H-indazole-5-carboxylic acid.[1]
Diagram: Synthetic Workflow
The following diagram illustrates the parallel synthesis and separation of the isomers.
Caption: Synthetic route for the isolation of the specific N2-difluoromethyl regioisomer.
Experimental Protocol: Synthesis of the Core
Self-Validating Protocol for Research Use
Objective: Synthesize 2-(difluoromethyl)-2H-indazole-5-carboxylic acid from methyl 1H-indazole-5-carboxylate.
-
Reagent Setup:
-
Dissolve methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add cesium carbonate (
) (2.0 eq). -
Add sodium chlorodifluoroacetate (2.5 eq) cautiously. Note: This reagent releases
and reactive carbenes upon heating.
-
-
Reaction:
-
Heat the mixture to 90°C under an inert atmosphere (
) for 16 hours. -
Checkpoint: Monitor by LC-MS. You should see two peaks with the mass [M+51] (insertion of
).
-
-
Workup & Separation:
-
Dilute with water and extract with ethyl acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Identification: The N2-isomer typically elutes after the N1-isomer (more polar) or has a distinct NMR shift.
-
N1-H NMR: The
proton appears as a triplet ( ) around 7.5-8.0 ppm. -
NOESY: Check for NOE correlation between the
proton and the C3-H or C7-H to confirm regiochemistry. For N2, correlation with C3-H is expected; for N1, correlation with C7-H is expected.
-
-
-
Hydrolysis:
Application in Kinase Inhibitor Design[4][5][6][7][8]
The carboxylic acid moiety at position 5 serves as the "handle" for attaching the rest of the inhibitor molecule. In a typical Type I or Type II kinase inhibitor design:
-
Hinge Binder: The indazole core binds to the hinge region (adenine binding pocket).
-
Linker: The amide bond (formed from the C5-COOH) extends towards the solvent front or the gatekeeper residue.
-
Tail: The amine component (e.g., a piperazine, pyridine, or solubilizing group) attached to the C5-amide interacts with solvent-exposed residues, improving solubility and pharmacokinetic properties.
Design Logic: Methyl vs. Difluoromethyl
| Feature | N-Methyl Analog (Reference) | N-Difluoromethyl Analog (Target) |
| Metabolic Stability | Low (N-dealkylation risk) | High (Blocked metabolic soft spot) |
| H-Bonding | None (Hydrophobic) | Weak Donor (C-H...O interactions) |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) |
| Use Case | Standard potency optimization | ADME optimization (Half-life extension) |
Pathway Diagram: SAR Decision Tree
Caption: Decision logic for incorporating the difluoromethyl moiety during lead optimization.
References
-
BenchChem. (2025). Trifluoromethyl-Substituted Indazole Scaffolds: A Technical Guide for Drug Discovery. Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
BindingDB. (2020).[4] Entry for (S)-2-(3-(Difluoromethyl)-1H-indazol-5-yl).... Retrieved from
-
Sigma-Aldrich. (2024). Product Entry: 2-Methyl-2H-indazole-5-carboxylic acid methyl ester (Analog Reference). Retrieved from
-
ChemSrc. (2025). CAS 1029772-97-1 Entry: 2-(difluoromethyl)-2H-indazole-5-carboxylic acid.[1] Retrieved from
Sources
- 1. 1029772-97-1_CAS号:1029772-97-1_N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide - 化源网 [chemsrc.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. BindingDB BDBM421887 (S)-2-(3-(Difluoromethyl)-1H-indazol-5-yl)-7-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-2,7-diazaspiro[4.4]nonan-1-one::US10493060, Example 52::US10525036, Example 52 [bindingdb.org]
